2,4-Dichloro-5-methoxyaniline

Descripción general

Descripción

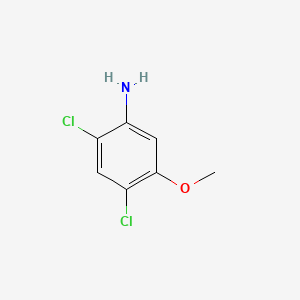

2,4-Dichloro-5-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxyaniline typically involves the chlorination of 5-methoxyaniline. One common method includes the reaction of 5-methoxyaniline with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same chlorination reaction but is optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into 2,4-dichloro-5-methoxycyclohexylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products:

Oxidation: Produces quinones.

Reduction: Produces cyclohexylamine derivatives.

Substitution: Produces various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dichloro-5-methoxyaniline serves as a crucial intermediate in the synthesis of several pharmaceutical agents. One notable application is its involvement in the preparation of Bosutinib (SKI-606), a drug used for treating certain types of cancer, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . The synthesis of Bosutinib from this compound involves multiple steps including the formation of various intermediates such as cyanoacetic acid derivatives .

Synthesis of Pharmaceutical Compounds

The compound is utilized in various synthetic pathways to create biologically active molecules. For instance, it has been employed in the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide through a reaction with cyanoacetic acid under specific conditions . This reaction highlights the versatility of this compound as a building block for more complex structures.

Recent studies have indicated potential antibacterial properties associated with derivatives of this compound. Research has shown that certain synthesized compounds exhibit significant antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . These findings suggest that derivatives of this compound could be explored further for their therapeutic potential.

Case Study: Synthesis of Bosutinib

A detailed synthesis pathway for Bosutinib starting from this compound has been documented. The process involves several steps:

- Step 1: Reaction of this compound with cyanoacetic acid in DMF under controlled temperatures.

- Step 2: Formation of the desired product through careful monitoring and purification processes .

Summary and Future Directions

The applications of this compound extend beyond its role as an intermediate in drug synthesis; its derivatives hold promise for developing new antibacterial agents. Ongoing research into its biological activities may uncover additional therapeutic potentials. As the pharmaceutical industry continues to seek novel compounds to combat resistant infections and various cancers, this compound remains a valuable compound for investigation.

Data Table: Applications Overview

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Bosutinib |

| Organic Synthesis | Building block for complex organic molecules | Cyano derivatives |

| Antimicrobial Research | Potential antibacterial activity against resistant strains | MRSA and VRE inhibitors |

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-methoxyaniline involves its interaction with various molecular targets. In medicinal chemistry, it acts as an intermediate that modifies the activity of enzymes or receptors. For instance, in the synthesis of bosutinib, it targets specific kinases involved in cancer cell proliferation .

Comparación Con Compuestos Similares

2,4-Dichloroaniline: Lacks the methoxy group, making it less versatile in certain reactions.

5-Methoxyaniline: Lacks the chlorine atoms, affecting its reactivity and applications.

2,4-Dichloro-6-methoxyaniline: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness: 2,4-Dichloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic pathways .

Actividad Biológica

2,4-Dichloro-5-methoxyaniline (DCMA) is an organic compound with the molecular formula and a molecular weight of 192.039 g/mol. It is primarily recognized for its applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of DCMA, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- CAS Number : 98446-49-2

- Molecular Formula : C7H7Cl2NO

- Molecular Weight : 192.039 g/mol

- IUPAC Name : this compound

- Synonyms : 5-amino-2,4-dichloroanisole, 4,6-dichloro-m-anisidine

Biological Activity Overview

DCMA exhibits a range of biological activities that have been documented in various studies. Key findings include:

-

Antimicrobial Activity :

- DCMA has demonstrated antimicrobial properties against several bacterial strains. For instance, studies have shown significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

-

Anticancer Potential :

- Research indicates that DCMA may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.

-

Toxicity Studies :

- Toxicological assessments have highlighted that while DCMA shows promise as a therapeutic agent, it also presents certain risks. Acute toxicity studies indicate that high doses can lead to adverse effects in animal models, necessitating careful consideration of dosage in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DCMA against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 30 |

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2022), the effects of DCMA on human breast cancer cell lines were investigated. The findings revealed that DCMA treatment led to a significant reduction in cell viability (up to 70% at 100 µM concentration) and increased apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 85 | Moderate |

| 50 | 50 | High |

| 100 | 30 | Very High |

The exact mechanism through which DCMA exerts its biological effects is still under investigation. However, preliminary research suggests that it may interact with specific cellular pathways involved in apoptosis and cell proliferation:

- Apoptotic Pathways : DCMA appears to activate caspase-dependent pathways leading to programmed cell death.

- Cell Cycle Regulation : It may inhibit key cyclins responsible for cell cycle progression, thereby preventing tumor growth.

Propiedades

IUPAC Name |

2,4-dichloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJROJTARXSATEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363100 | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98446-49-2 | |

| Record name | 2,4-Dichloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98446-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-Dichloro-5-methoxyaniline in the development of Bosutinib?

A: this compound serves as a crucial starting material in the synthesis of Bosutinib [, , ]. This compound provides the aniline moiety that ultimately forms part of the pharmacophore responsible for interacting with the target kinase.

Q2: How does the structure of this compound relate to the activity of Bosutinib?

A: While the provided research focuses on the synthetic aspects, research suggests that the chlorine atoms and methoxy group on the aniline ring are crucial for the inhibitory activity of Bosutinib []. These substituents likely contribute to binding affinity and selectivity towards specific kinases. Further structure-activity relationship (SAR) studies would elucidate the precise role of each substituent.

Q3: Are there any new synthetic methods for this compound that improve the synthesis of Bosutinib?

A: Yes, a new and practical synthetic method for this compound has been established []. This improved method contributes to a more efficient and cost-effective synthesis of Bosutinib on a larger scale.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.